molecular formula C8H10N2 B142424 (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile CAS No. 130687-33-1

(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile

Cat. No. B142424
Key on ui cas rn: 130687-33-1
M. Wt: 134.18 g/mol
InChI Key: IXLYSWLDWQZJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05149825

Procedure details

A solution of aminoacetonitrile hydrochloride (18.5 g, 0.20 mol) in water at 5° C. is treated with 37% formalin (23.0 g, 0.28 mol formaldehyde) followed by cyclopentadiene (26.0 g, 0.4 mol), stirred at 5°-10° C. for 30 minutes and diluted with methylene chloride. The phases are separated, the aqueous phase is extracted with methylene chloride and basified to pH >12 with 10% NaOH. The aqueous basic phase is extracted with methylene chloride. The methylene chloride extract of the basic aqueous phase is concentrated in vacuo to give the title product (N-cyanomethylazanorbornene), 22.7 g, which can be distilled at 68°-70° C./0.55 torr. The compound is identified by NMR and mass spectral analyses.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]#[N:5].[CH2:6]=O.[CH:8]1[CH2:12][CH:11]=[CH:10][CH:9]=1>O.C(Cl)Cl>[CH:9]12[CH2:8][CH:12]([CH:11]=[CH:10]1)[CH2:6][N:5]2[CH2:4][C:3]#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
Cl.NCC#N
Name
Quantity
23 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C1=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at 5°-10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with methylene chloride and basified to pH >12 with 10% NaOH
EXTRACTION
Type
EXTRACTION
Details
The aqueous basic phase is extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract of the basic aqueous phase
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12N(CC(C=C1)C2)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.